molecular formula C13H14N2O2 B1244923 3-(3,5-Dimethylbenzyl)uracil

3-(3,5-Dimethylbenzyl)uracil

カタログ番号: B1244923
分子量: 230.26 g/mol
InChIキー: HZDJURZUFSRUNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,5-Dimethylbenzyl)uracil, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Modifications

The synthesis of 3-(3,5-dimethylbenzyl)uracil involves several chemical transformations that introduce the 3,5-dimethylbenzyl group at the N(3)-position of the uracil skeleton. Various analogs have been synthesized by modifying other positions on the uracil ring to enhance biological activity. For instance, compounds like 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil have shown promising results in terms of antiviral potency .

Antiviral Activity

The primary application of this compound derivatives is their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrate significant inhibitory activity against HIV-1. For example:

  • 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil showed an EC50 value of 10 nM against HIV-1, indicating high potency .
  • 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil exhibited low EC50 values of 0.081 µM and 0.069 µM respectively, with selectivity indices of 679 and 658 .

These findings suggest that structural modifications significantly influence the antiviral efficacy of these compounds.

Structure-Activity Relationships

A comprehensive analysis of structure-activity relationships (SAR) reveals that specific functional groups at various positions on the uracil scaffold are crucial for enhancing antiviral activity:

  • N(3)-Substituents: The presence of the 3,5-dimethylbenzyl group at the N(3)-position is essential for improving binding affinity to the reverse transcriptase enzyme.
  • C(6)-Substituents: Modifications at the C(6)-position with amino or azido groups have been shown to enhance antiviral activity by facilitating hydrogen bonding interactions with HIV-1 reverse transcriptase .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives against HIV-1:

  • Evaluation Against HIV-1: A series of uracil derivatives were synthesized and evaluated for their ability to inhibit HIV replication in vitro. The most potent compounds were identified based on their EC50 values and selectivity indices .
  • Resistance Studies: Long-term culture studies demonstrated that while these compounds are effective against wild-type strains of HIV-1, resistance can develop through mutations in the reverse transcriptase enzyme. Notably, mutations such as Y181C were identified in resistant strains .

特性

分子式

C13H14N2O2

分子量

230.26 g/mol

IUPAC名

3-[(3,5-dimethylphenyl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O2/c1-9-5-10(2)7-11(6-9)8-15-12(16)3-4-14-13(15)17/h3-7H,8H2,1-2H3,(H,14,17)

InChIキー

HZDJURZUFSRUNC-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC(=C1)CN2C(=O)C=CNC2=O)C

同義語

3-(3,5-dimethylbenzyl)uracil

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。